molecular formula C18H20N2O4 B4967269 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide

4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B4967269
M. Wt: 328.4 g/mol
InChI Key: CSDYXSVKHQUMET-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to the benzene ring, along with a nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 4-methyl-2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-butoxy-N-(4-methyl-2-aminophenyl)benzamide.

    Substitution: Various alkoxy-substituted benzamides.

    Oxidation: 4-butoxy-N-(4-carboxy-2-nitrophenyl)benzamide.

Scientific Research Applications

4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. In the case of anticancer activity, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide.
  • 4-butoxy-N-(4-ethyl-2-nitrophenyl)benzamide.
  • 4-butoxy-N-(4-methyl-2-aminophenyl)benzamide.

Uniqueness

4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-4-11-24-15-8-6-14(7-9-15)18(21)19-16-10-5-13(2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDYXSVKHQUMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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